molecular formula C43H53NO14 B13710146 Docetaxel-d5

Docetaxel-d5

Cat. No.: B13710146
M. Wt: 812.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-YODBGQSESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Docetaxel-d5 is synthesized through a series of chemical reactions starting from 10-deacetylbaccatin III, a natural product extracted from the needles of the European yew tree (Taxus baccata). The synthesis involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification . The deuterium atoms are introduced at specific positions to create the deuterated form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Docetaxel-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final deuterated compound .

Scientific Research Applications

Docetaxel-d5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Docetaxel-d5 exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. As a result, the compound inhibits cell division, leading to cell death . The molecular targets and pathways involved include the stabilization of microtubules and the inhibition of mitotic spindle formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docetaxel-d5 is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in research .

Properties

Molecular Formula

C43H53NO14

Molecular Weight

812.9 g/mol

IUPAC Name

[(1S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D

InChI Key

ZDZOTLJHXYCWBA-YODBGQSESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C(C(C[C@@]2(C5(C)C)O)OC(=O)C([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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